molecular formula C23H23NO4 B3989108 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No. B3989108
M. Wt: 377.4 g/mol
InChI Key: RRFHEIWICLSPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not yet fully understood. However, it is believed to act as a nucleophile in various organic reactions, particularly those involving carbonyl compounds. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate have been reported in the literature. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects, which may make it a promising candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its high reactivity in organic reactions. This compound has been shown to be a highly effective reagent in the synthesis of various organic compounds, including those with pharmaceutical applications. However, one of the limitations of this compound is its potential toxicity, which may make it unsuitable for certain applications.

Future Directions

There are several potential future directions for research on 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One promising direction is the development of new synthetic methods for this compound, which may help to improve its efficiency and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the potential toxicity of this compound and its effects on human health.

Scientific Research Applications

3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been found to have several potential applications in scientific research. One of the most promising applications is in the synthesis of organic compounds, particularly those with pharmaceutical applications. This compound has been shown to be a highly effective reagent in the synthesis of various organic compounds, including those with antitumor and anti-inflammatory properties.

properties

IUPAC Name

(3,4-dimethylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-14-7-12-18(13-15(14)2)28-23(27)16-8-10-17(11-9-16)24-21(25)19-5-3-4-6-20(19)22(24)26/h7-13,19-20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHEIWICLSPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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